5-Fluoropyridine-2-thiol
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Overview
Description
5-Fluoropyridine-2-thiol is a fluorinated heterocyclic compound that features a pyridine ring substituted with a fluorine atom at the 5-position and a thiol group at the 2-position. This compound is of interest due to its unique chemical properties, which arise from the presence of both the electron-withdrawing fluorine atom and the reactive thiol group. These properties make it valuable in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridine-2-thiol typically involves the fluorination of pyridine derivatives followed by the introduction of the thiol group. One common method is the reaction of 2-chloropyridine with potassium fluoride to form 2-fluoropyridine, which is then further functionalized to introduce the thiol group. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the thiol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
5-Fluoropyridine-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-2-thiol involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorine atom’s electron-withdrawing effect can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the thiol group, making it less reactive in certain biochemical applications.
5-Chloropyridine-2-thiol: Similar structure but with a chlorine atom instead of fluorine, resulting in different electronic properties.
5-Bromopyridine-2-thiol: Similar structure but with a bromine atom, which can affect its reactivity and applications.
Uniqueness
5-Fluoropyridine-2-thiol is unique due to the combination of the electron-withdrawing fluorine atom and the reactive thiol group. This combination imparts distinct chemical properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-1H-pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOJPOJBJKVYCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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